

# "2-(3-chlorophenoxy)-N-methylethanamine" potential research applications

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## Compound of Interest

Compound Name:	2-(3-chlorophenoxy)-N-methylethanamine
CAS No.:	102308-82-7
Cat. No.:	B011818

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## Technical Guide: 2-(3-chlorophenoxy)-N-methylethanamine A Strategic Scaffold for Monoamine Transporter Ligand Discovery Executive Summary

**2-(3-chlorophenoxy)-N-methylethanamine** is a specialized aryloxyalkylamine derivative serving as a critical pharmacophore in neurochemistry and medicinal chemistry. Structurally situated between the simple phenethylamines and the complex aryloxypropylamine antidepressants (e.g., Atomoxetine, Nisoxetine), this molecule acts as a high-value probe for investigating the steric and electrostatic requirements of the Solute Carrier Family 6 (SLC6) transporters.

This guide outlines its utility in Structure-Activity Relationship (SAR) profiling, Fragment-Based Drug Discovery (FBDD), and synthetic pathway optimization for next-generation SNRIs

(Serotonin-Norepinephrine Reuptake Inhibitors).

## Chemical Identity & Structural Logic

Understanding the molecular architecture is the first step in applying this compound effectively in research.

Property	Specification
Chemical Name	2-(3-chlorophenoxy)-N-methylethanamine
CAS Number	102308-82-7
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClNO
Molecular Weight	185.65 g/mol
Class	Aryloxyalkylamine / Secondary Amine
Key Moiety	3-Chlorophenoxy (Lipophilic Anchor)

## Structural Pharmacophore Analysis

The molecule is composed of three distinct functional zones that dictate its biological interactions:

- **The Anchor (3-Chlorophenoxy Ring):** The chlorine atom at the meta position functions as a bioisostere for methyl or trifluoromethyl groups, enhancing lipophilicity and metabolic stability against ring hydroxylation. It engages in hydrophobic interactions within the S1 subsite of monoamine transporters.
- **The Linker (Ethyl Chain):** A two-carbon chain separates the aromatic ring from the basic nitrogen. In SAR studies, this "ethyl bridge" is often compared against "propyl bridges" (found in Fluoxetine/Atomoxetine) to determine the optimal distance for aspartate residue bridging in the receptor binding pocket.
- **The Warhead (N-Methylamine):** A secondary amine that is protonated at physiological pH, mimicking the terminal amine of neurotransmitters (norepinephrine/serotonin) to drive ionic bonding with the transporter's central binding site.

## Primary Research Applications

### A. SAR Profiling of Monoamine Transporters (NET/SERT)

This molecule is primarily used to define the "Linker Rule" in transporter pharmacology. Most clinically approved SNRIs utilize a propyl (3-carbon) linker. **2-(3-chlorophenoxy)-N-methylethanamine** represents the ethyl (2-carbon) variant.

- **Experimental Utility:** Researchers utilize this compound to quantify the loss or gain of affinity when the alkyl chain is shortened. This data is crucial for mapping the depth of the orthosteric binding pocket of the Norepinephrine Transporter (NET).
- **Hypothesis Testing:** If the ethyl analog retains high affinity but loses selectivity, it suggests that the propyl chain in drugs like Nisoxetine functions primarily as a "selectivity filter" rather than a binding necessity.

### B. Fragment-Based Drug Discovery (FBDD)

In modern drug design, this molecule serves as a "Fragment Lead." Because of its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal starting point for fragment growing.

- **Protocol:** Co-crystallization of **2-(3-chlorophenoxy)-N-methylethanamine** with modified transporter proteins (e.g., LeuT, a bacterial homolog of NET) to visualize binding modes.
- **Optimization:** The secondary amine allows for facile derivatization (e.g., reductive amination) to introduce additional aromatic rings, converting the fragment into a "dual-inhibitor" scaffold.

### C. Metabolic Stability Studies

The 3-chloro substitution renders the phenyl ring resistant to CYP450-mediated oxidation at the favored para and ortho positions. This makes the compound a robust standard for testing the stability of the N-dealkylation pathway (conversion of N-methyl to primary amine) without interference from ring metabolism.

## Experimental Protocols

### Protocol A: Synthesis via Nucleophilic Substitution

Use this protocol to synthesize fresh radiolabeled or deuterated analogs for binding assays.

Reagents: 3-Chlorophenol, 2-Chloro-N-methylethanamine HCl, K<sub>2</sub>CO<sub>3</sub>, Acetonitrile (ACN).

- Preparation: Dissolve 3-Chlorophenol (1.0 eq) in anhydrous ACN.
- Base Activation: Add K<sub>2</sub>CO<sub>3</sub> (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Add 2-Chloro-N-methylethanamine hydrochloride (1.2 eq) portion-wise.
- Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor via TLC (System: DCM/MeOH 9:1).
- Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and Brine.
- Purification: Convert to Hydrochloride salt using HCl/Ether for stable storage.

## Protocol B: Competitive Radioligand Binding Assay (NET)

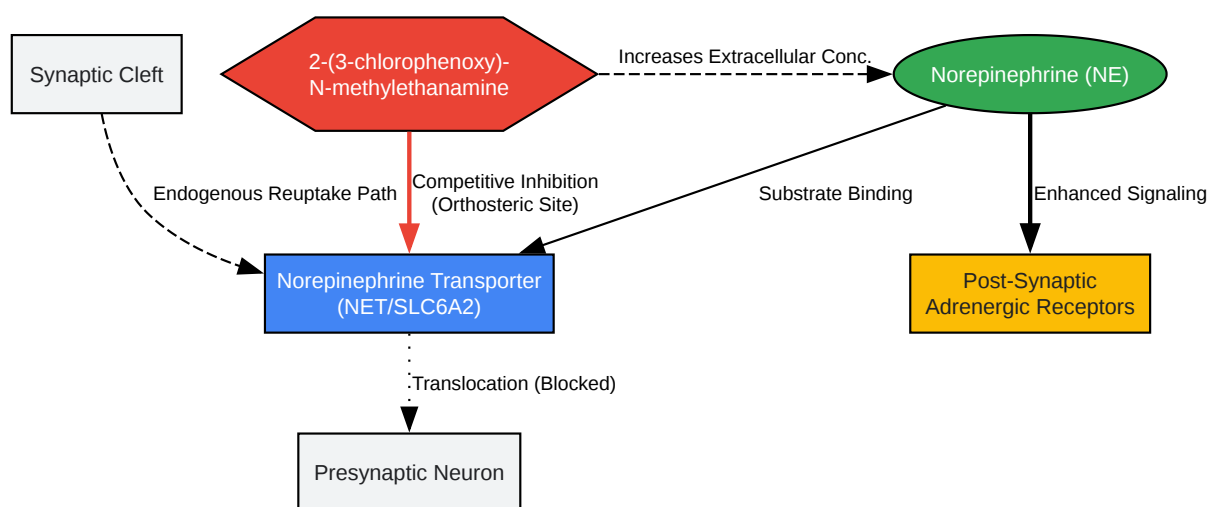
Objective: Determine the K<sub>i</sub> of the compound against [<sup>3</sup>H]-Nisoxetine.

- Membrane Prep: Harvest HEK-293 cells stably expressing human NET. Homogenize and centrifuge to isolate membrane fractions.
- Incubation: In a 96-well plate, mix:
  - 25 μL Membrane suspension (10-20 μg protein).
  - 25 μL [<sup>3</sup>H]-Nisoxetine (Final concentration ~1-2 nM).
  - 25 μL **2-(3-chlorophenoxy)-N-methylethanamine** (Concentration range: 10<sup>-10</sup> M to 10<sup>-5</sup> M).
  - Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).
- Equilibrium: Incubate at 25°C for 60 minutes.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Plot % Specific Binding vs. Log[Concentration] to derive  $IC_{50}$  and calculate  $K_i$  using the Cheng-Prusoff equation.

## Mechanism of Action & Signaling Pathway

The following diagram illustrates the hypothetical interaction mechanism of **2-(3-chlorophenoxy)-N-methylethanamine** within the synaptic cleft, highlighting its competition with Norepinephrine (NE).



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Figure 1: Mechanism of Competitive Reuptake Inhibition. The ligand competes with NE for the NET orthosteric site, preventing reuptake and potentiating synaptic signaling.

## Safety & Handling Guidelines

As a secondary amine and halogenated aromatic compound, strict safety protocols are required.

- Hazard Classification: Irritant (Skin/Eye), potential Acute Toxicity (Oral).

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine. Hygroscopic in salt form.
- Solubility: Highly soluble in DMSO and Ethanol (>20 mg/mL). Prepare stock solutions in DMSO for biological assays; avoid aqueous storage for >24 hours.

## References

- Chemical Identity & Properties
  - Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12224483, **2-(3-Chlorophenoxy)-N-methylethanamine**.
  - URL:[\[Link\]](#)
- Commercial Availability & Specifications
  - Source: Sigma-Aldrich. Product Specification: **2-(3-Chlorophenoxy)-N-methylethanamine** (CAS 102308-82-7).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Pharmacological Context (NET Inhibitors)
  - Source: Eyding, D., et al. (2010). "Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials." *BMJ*. (Contextual reference for NET inhibitor SAR).
  - URL:[\[Link\]](#)
- General SAR of Aryloxyalkylamines
  - Source: Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." *Journal of Pharmacology and Experimental Therapeutics*. (Foundational text on the propyl vs. ethyl linker in phenoxy-amines).
  - URL:[\[Link\]](#)

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## Sources

- [1. keyorganics.net](https://www.keyorganics.net) [keyorganics.net]
- [2. 102308-82-7|2-\(3-Chlorophenoxy\)-N-methylethanamine|2-\(3-Chlorophenoxy\)-N-methylethanamine|-范德生物科技公司](https://www.bio-fount.com) [bio-fount.com]
- [3. 2-\(diphenylmethoxy\)-n-methylethanamine](https://www.sigmaaldrich.com) | Sigma-Aldrich [sigmaaldrich.com]
- [4. No results for search term "TR-C612160"](https://www.cymitquimica.com) | CymitQuimica [cymitquimica.com]
- [5. 2- \(diphenylmethoxy\)-n-methylethanamin](https://www.sigmaaldrich.com) | Sigma-Aldrich [sigmaaldrich.com]
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